molecular formula C10H8ClFO3 B2781240 Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate CAS No. 1181454-69-2

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate

Cat. No.: B2781240
CAS No.: 1181454-69-2
M. Wt: 230.62
InChI Key: DMJZLMZGLFSGHG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate.

    Hydrolysis: 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(2-bromophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZLMZGLFSGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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